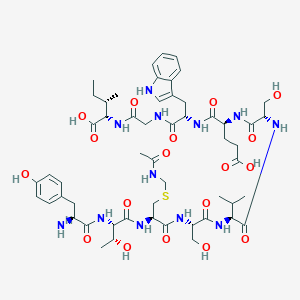
2-Iodo-3-methoxy-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methoxy-6-nitropyridine has been studied using various spectroscopic and structural analysis techniques, including IR, NMR, and X-ray diffraction. These studies have elucidated the position of substituents on the pyridine ring and confirmed the presence of the iodo, methoxy, and nitro groups in the compound. Structural investigations provide insights into the compound's conformation and electronic distribution, essential for understanding its reactivity and properties (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
2-Iodo-3-methoxy-6-nitropyridine participates in a variety of chemical reactions, including nitration, which introduces nitro groups to the pyridine ring, affecting the compound's electronic and physical properties. The nitro group's orientation and the effects of other substituents like the methoxy group on the compound's reactivity have been extensively studied. These reactions underline the compound's utility as an intermediate in synthesizing complex molecules and its potential in designing new materials with desired properties (L. D. Smirnov et al., 1971).
Physical Properties Analysis
The physical properties of 2-Iodo-3-methoxy-6-nitropyridine, such as melting point, solubility, and crystalline structure, are crucial for its application in various domains. These properties are influenced by the molecular structure and the presence of functional groups. Understanding these properties is essential for optimizing the compound's use in synthesis and material science applications. Detailed investigations into these aspects can facilitate the development of new methodologies for the compound's application (S. Premkumar et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Iodo-3-methoxy-6-nitropyridine, such as its reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical synthesis, are of paramount importance. Studies focusing on its reactivity patterns, interaction with nucleophiles and electrophiles, and its role in catalysis provide a comprehensive understanding of its chemical behavior, which is instrumental in harnessing its potential in organic synthesis and material science (M. Huynh et al., 2004).
Applications De Recherche Scientifique
Synthesis of Nitroanilines and Nitropyridines
2-Iodo-3-methoxy-6-nitropyridine serves as a precursor in the synthesis of various nitro compounds, crucial in chemistry, biology, and material sciences. Notably, it facilitates the creation of nitropyridines and nitroanilines, which are key intermediates in producing biologically active compounds for pharmaceutical and agrochemical purposes. A significant method involves a three-component ring transformation (TCRT) of dinitropyridone with ketones and ammonium acetate as the nitrogen source, leading to the formation of 6-arylated 3-nitropyridines alongside diazabicyclo compounds. This approach also applies to cycloalkanones and α,β-unsaturated ketones, yielding cycloalka[b]pyridines and 6-alkynylated/alkenylated pyridines, respectively. Additionally, the protocol facilitates the synthesis of N,N,2,6-tetrasubstituted nitroanilines, demonstrating the compound's versatility and utility in synthesizing structurally diverse nitro derivatives (Le & Nishiwaki, 2018).
Vibrational Spectroscopy and Structural Analysis
The molecule has undergone conformational analysis through density functional theory (DFT) calculations, highlighting its vibrational spectra and structural characteristics. Studies have simulated the vibrational spectra both theoretically and experimentally, with assignments based on potential energy distribution calculations. The analysis of its electronic properties, natural bond orbital, and Mulliken atomic charge distribution confirms intramolecular charge transfers and interactions. This extensive investigation into the molecule's vibrational and structural properties underlines its potential in biomedical applications and as a candidate for designing new optical materials due to its considerable non-linear optical (NLO) activity (Premkumar et al., 2015).
Nucleophilic Aromatic Substitution
Research on 2-Iodo-3-methoxy-6-nitropyridine has contributed to the understanding of nucleophilic aromatic substitution reactions, particularly in the context of radiofluorination. Studies focusing on the substitution by [18F]fluoride have shed light on the reaction's efficiency, significantly impacting the development of radiolabeled compounds for use in positron emission tomography (PET) imaging. The results from these investigations provide valuable insights into the effects of substituents on the aromatic nucleophilic substitution reactions, facilitating the efficient synthesis of [18F]fluoropyridines, which are valuable in the field of nuclear medicine and molecular imaging (Malik et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-iodo-3-methoxy-6-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOMLXGCXDZKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552934 |
Source


|
| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxy-6-nitropyridine | |
CAS RN |
115170-07-5 |
Source


|
| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

